This compound is classified as a modified nucleoside, specifically an adenosine derivative. It is utilized primarily in biochemical assays and research applications, particularly those involving kinase activity and adenosine metabolism. The compound is commercially available from various suppliers, including Sigma-Aldrich and Biosynth, indicating its relevance in laboratory settings for pharmaceutical testing and research purposes .
The synthesis of 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride involves several key steps:
The detailed conditions for these reactions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, reactions may require specific solvents like dimethyl sulfoxide or acetonitrile under controlled temperatures to facilitate effective coupling reactions .
The molecular structure of 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride features a purine base (adenosine) linked to a benzoyl group that carries a fluorosulfonyl substituent.
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its binding affinity and specificity .
5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride participates in several chemical reactions:
These reactions are pivotal for understanding cellular signaling mechanisms and developing therapeutic strategies targeting kinases involved in diseases such as cancer.
The mechanism of action of 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride primarily revolves around its role as an adenosine analog:
This mechanism provides insights into enzyme regulation and potential therapeutic targets.
The physical and chemical properties of 5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride include:
These properties are essential for ensuring accurate results in experimental applications.
5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride finds diverse applications in scientific research:
5'-(4-Fluorosulfonylbenzoyl)adenosine hydrochloride (FSBA) functions as a precision-directed ATP analog due to its strategic structural design. The molecule preserves the critical adenosine moiety essential for recognition by ATP-binding sites in enzymes, while replacing the triphosphate group with a reactive 4-fluorosulfonylbenzoyl group. This benzoyl substituent occupies spatial dimensions comparable to the γ-phosphate of ATP, with the fluorosulfonyl group positioned analogously to terminal phosphate groups in native ATP. The molecule's structural parameters enable initial non-covalent binding identical to ATP through complementary interactions with the adenine-binding pocket, hydrogen bonding networks, and hydrophobic contacts within nucleotide-binding domains (NBDs). This fidelity is evidenced by competitive inhibition patterns observed when FSBA is co-incubated with ATP or other nucleotides, where excess MgATP effectively blocks FSBA binding across diverse enzymatic systems [1] [4].
The retention of binding specificity despite phosphate group substitution was demonstrated through fluorescence quenching studies with hepatitis C virus (HCV) replicase (NS5B). FSBA binding induced concentration-dependent quenching of intrinsic protein fluorescence, with saturation kinetics mirroring natural nucleotide binding. Protection assays further confirmed specificity: incubation with rNTP substrates or double-stranded RNA templates that exclude ATP as the incoming nucleotide prevented FSBA-mediated inactivation, while templates accepting ATP did not offer protection. This established FSBA's binding occurs specifically at nucleotide recognition sites rather than non-specific surface interactions [4].
Table 1: Structural Comparison of ATP and FSBA
Structural Feature | ATP | FSBA | Functional Consequence |
---|---|---|---|
Adenine Moiety | Intact | Identical | Maintains recognition by adenine-binding pockets |
Ribose Configuration | β-D-ribofuranose | Identical | Preserves hydrogen bonding interactions |
5' Position Substituent | Triphosphate chain | 4-(Fluorosulfonyl)benzoyl group | Provides spatial mimicry of γ-phosphate region |
Reactive Group | Phosphoanhydride | Sulfonyl fluoride | Enables electrophilic attack on nucleophilic residues |
Leaving Group Potential | Pyrophosphate (PPi) | Fluoride ion | Facilitates covalent bond formation |
FSBA transitions from reversible binder to irreversible inhibitor through covalent modification of NBDs, exploiting conserved structural elements within these catalytic pockets. Unlike classical competitive inhibitors, FSBA's fluorosulfonylbenzoyl group contains an electrophilic sulfur center activated by the electron-withdrawing benzoyl ring and fluorine atom. This configuration renders the sulfonyl fluoride group highly reactive toward nucleophilic amino acid side chains proximal to the adenosine-binding site. Upon binding-induced positioning, the sulfonyl fluoride undergoes nucleophilic substitution, forming stable sulfonate ester or sulfonamide linkages with target residues [1] [4].
The stoichiometry and specificity of FSBA modification vary across enzyme classes. In mitochondrial F₁-ATPase, FSBA exhibits complex binding kinetics where initial binding (1 mol/mol F₁) inhibits approximately 50% of ATPase activity and 80% of ITPase activity. Subsequent binding events lead to complete inactivation, with maximal binding reaching 5 mol FSBA per mol F₁. Mass spectrometry analysis revealed covalent modification occurs predominantly on α-subunits (Tyr244, Tyr300) and β-subunits (Tyr368), indicating multiple nucleophilic environments within the catalytic complex [7]. Crucially, adenine nucleotides compete only with FSBA binding to β-subunits, suggesting distinct binding environments between subunits despite structural homology. This differential competition shifts the α/β modification ratio toward greater α-subunit labeling in the presence of ATP [7].
FSBA's ability to probe atypical NBD configurations is exemplified in studies of protein kinase C-ι (aPKCι). Unlike conventional kinases where mutation of the conserved catalytic lysine (Lys274) abolishes activity, aPKCι retains kinase function when this residue is substituted with arginine (K274R). This mutant exhibited wild-type sensitivity to FSBA inhibition, demonstrating aPKCι possesses a nucleotide-binding architecture tolerant to alterations that would incapacitate most kinases. Only substitution with bulky tryptophan (K274W) abolished activity, indicating steric constraints rather than charge requirements govern this unique ATP-binding site [2].
The covalent modification profile of FSBA provides a chemical map of nucleophilic microenvironments within ATP-binding sites. Mass spectrometric analysis of FSBA-modified enzymes consistently identifies modification hotspots at tyrosine, lysine, and histidine residues, reflecting their relative nucleophilicity and accessibility within NBDs. The specific residues modified vary between enzyme families, revealing structural diversity in ATP-binding site architectures [4] [7] [10].
Comprehensive tryptic peptide mapping of HCV replicase (NS5B) modified with FSBA identified three principal modification sites through LC/MS/MS analysis. Two major modification sites occurred at Tyr382 and Lys491, with a minor site at Tyr38. Functional validation through alanine substitution mutagenesis demonstrated that Y382A and K491A mutants exhibited severely compromised RNA-dependent RNA polymerase (RdRp) activity, while Y38A retained wild-type function. Importantly, all mutants retained RNA template binding capacity, indicating the catalytic defect specifically involved nucleotide incorporation rather than template recognition. Photocrosslinking studies confirmed reduced ATP binding in Y382A and K491A mutants regardless of template presence, establishing these residues as critical components of the NTP coordination site [4].
Table 2: Nucleophilic Residues Modified by FSBA in Enzymes
Enzyme | Modified Residues | Functional Consequence | Identification Method |
---|---|---|---|
F₁-ATPase | α-Tyr244, α-Tyr300, β-Tyr368 | 50-100% loss of ATPase/ITPase activity depending on stoichiometry | Radioactive FSBA labeling + peptide mapping [7] |
HCV NS5B (Replicase) | Tyr382 (major), Lys491 (major), Tyr38 (minor) | >80% loss of RdRp activity in Y382A/K491A mutants | LC/MS/MS of tryptic peptides [4] |
cAMP-Dependent Protein Kinase (Catalytic Subunit) | Undisclosed specific residue(s) | Complete inactivation correlating with modification stoichiometry | Immunochemical detection + catalytic activity [3] |
p56lck Tyrosine Kinase | Undisclosed residue(s) in nucleotide-binding site | Saturatable, MgATP-competed inhibition | Western blot with anti-FSBA antibodies [3] |
Immunochemical approaches leveraging anti-FSBA antibodies provide orthogonal validation of covalent modification. Western blot analysis demonstrated FSBA-modified glutamate dehydrogenase served as an effective antigen for generating antibodies that specifically recognized the FSBA hapten. These antibodies detected numerous FSBA-modified proteins in crude cellular extracts, with labeling intensity correlating directly with the extent of covalent modification. Crucially, preincubation with excess MgATP blocked detection, confirming modification occurred specifically within nucleotide-binding sites rather than non-specific protein reactivity. This approach enabled identification of lymphocyte-specific tyrosine kinase (p56lck) in T-cell lymphoma membranes as an FSBA-sensitive kinase [3].
FSBA mediates irreversible enzyme inhibition through formation of thermodynamically stable sulfonate ester (with tyrosine) and sulfonamide (with lysine/histidine) linkages that withstand standard biochemical fractionation. This irreversibility fundamentally differs from the transient inhibition produced by conventional ATP-competitive inhibitors. The inactivation kinetics follow pseudo-first-order behavior, with rate constants dependent on both FSBA concentration and intrinsic nucleophilicity of target residues. Protection experiments using natural nucleotides establish the pharmacological specificity of inhibition [3] [4] [10].
Analytical methodologies exploiting FSBA's irreversible binding enable precise mapping of ATP-binding regions. Selective ion tracing combined with multistage mass spectrometry (MSn) identifies FSBA-modified peptides through diagnostic mass shifts (+433 Da) and characteristic fragmentation patterns. This approach facilitates detection of labeled peptides within complex enzymatic digests without requiring radioactive reagents. MS2 spectra reveal adenylated fragment ions, while MS3 sequencing pinpoints modified residues within peptide sequences. This analytical pipeline has been successfully applied to multiple kinases, confirming FSBA's reactivity with conserved residues within their ATP-binding clefts [10].
The functional impact of FSBA modification extends beyond simple active site blockade. In F₁-ATPase, FSBA binding kinetics revealed complex regulatory interactions. Initial FSBA binding targets a high-affinity regulatory site associated with ADP/pyrophosphate binding, distinct from catalytic sites. Pyrophosphate occupancy at this site paradoxically increased Vmax while accelerating FSBA binding rates at a separate low-affinity regulatory site. This intricate modulation suggests FSBA modification induces allosteric effects propagating beyond directly modified residues. Furthermore, bicarbonate binding at the low-affinity regulatory site eliminated apparent negative cooperativity in ATP hydrolysis, suggesting FSBA-sensitive residues participate in inter-subunit communication networks [7].
Table 3: Analytical Approaches for Characterizing FSBA-Protein Interactions
Method | Key Application | Advantages | References |
---|---|---|---|
Selective Ion Tracing + MSn | Identification of FSBA-modified peptides in digests | Detects +433 Da mass shift; sequences modified peptides without radioactivity | [10] |
Anti-FSBA Immunochemistry | Detection of FSBA-modified proteins in complex mixtures | Enables Western blot analysis; applicable to crude cellular extracts | [3] |
Fluorescence Quenching | Quantification of binding affinity and stoichiometry | Measures real-time binding; determines dissociation constants | [4] |
Site-Directed Mutagenesis | Functional validation of modified residues | Establishes causal relationship between residue and activity | [4] |
Radiolabeled [3H]FSBA | Quantification of modification stoichiometry | Provides precise molar incorporation ratios | [7] |
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